N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-4-isopropoxybenzamide
Description
Properties
IUPAC Name |
N-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-4-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5/c1-11(2)26-14-6-3-12(4-7-14)17(23)20-19-22-21-18(27-19)13-5-8-15-16(9-13)25-10-24-15/h3-9,11H,10H2,1-2H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWXKRSSQSRFBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-4-isopropoxybenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: This step involves the bromination of benzo[d][1,3]dioxole using N-bromosuccinimide (NBS) in the presence of a solvent like dimethylformamide (DMF).
Construction of the Oxadiazole Ring: The brominated benzo[d][1,3]dioxole is then reacted with hydrazine hydrate to form the corresponding hydrazide, which is subsequently cyclized with carbon disulfide and potassium hydroxide to yield the oxadiazole ring.
Attachment of the Isopropoxybenzamide Group: The oxadiazole intermediate is then coupled with 4-isopropoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-4-isopropoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the benzodioxole or oxadiazole rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, followed by nucleophiles like amines or thiols for substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-4-isopropoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-4-isopropoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogues with 1,3,4-Oxadiazole Cores
(a) Bis-1,3,4-oxadiazole Derivatives
Compounds such as 1,n-bis[5-(3-methoxy-4-hydroxy-5-nitrophenyl)-1,3,4-oxadiazol-2-yl]alkanes/benzene () share the oxadiazole core but lack the piperonyl and isopropoxybenzamide groups. These derivatives exhibit anti-inflammatory activity, suggesting that the oxadiazole ring itself contributes to bioactivity. However, their synthesis involves oxidative cyclization using chloramine-T, yielding lower anti-inflammatory potency compared to the target compound’s hypothetical profile .
(b) Piperonyl-Substituted Oxadiazoles
N-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives (e.g., ASN90, ) replace the 4-isopropoxybenzamide with a thiadiazole-acetamide group. ASN90 is a potent O-GlcNAcase inhibitor, highlighting the importance of the piperonyl group in enzyme binding. The substitution of oxadiazole with thiadiazole in ASN90 reduces metabolic stability but enhances target specificity .
Thiazole and Thiadiazole Derivatives
(a) Thiazole-Based Compounds
Compounds like 1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(pyrrolidin-1-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide (74, ) feature thiazole rings instead of oxadiazoles. These exhibit lower synthetic yields (20% for compound 74 vs. hypothetical higher yields for the target compound) due to complex multi-step syntheses involving cyclopropanecarboxylic acid coupling. The thiazole core may reduce hydrogen-bonding capacity compared to oxadiazoles, impacting target affinity .
(b) Thiadiazole Derivatives
ASN90 () and LSN3316612 () incorporate thiadiazole rings with piperonyl groups. ASN90’s IC₅₀ for O-GlcNAcase inhibition is <10 nM, demonstrating that heterocycle choice (thiadiazole vs. oxadiazole) significantly modulates activity. The target compound’s oxadiazole core may offer improved metabolic stability over thiadiazoles, which are prone to enzymatic degradation .
Substituent Variability and Physicochemical Properties
(a) Benzamide Substituents
- 4-Fluorophenyl (Compound 5c, ): Substituents like fluorine increase electronegativity, improving binding to aromatic pockets in enzymes. However, the fluorophenyl group in 5c results in a lower melting point (157–158°C) vs. the target compound’s expected higher melting point due to the isopropoxy group’s steric bulk .
(b) Piperonyl Modifications
Compounds such as 1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(4-methylbenzoyl)thiazol-2-yl)cyclopropanecarboxamide () replace the oxadiazole with a thiazole and cyclopropanecarboxamide. These modifications reduce synthetic yields (11–27%) and introduce conformational rigidity, which may limit target flexibility compared to the oxadiazole-based target compound .
Key Observations :
- Oxadiazole derivatives (e.g., 5a) generally achieve higher yields (>80%) due to straightforward cyclization methods .
- Thiazole/thiadiazole derivatives require multi-step syntheses, reducing yields (11–27%) .
- Melting points correlate with substituent bulk; fluorophenyl groups (5c) lower melting points vs. isopropoxy groups .
Biological Activity
N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-4-isopropoxybenzamide is a compound of increasing interest in pharmacological research due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, focusing particularly on its anticancer and antioxidant properties.
Synthesis and Structural Characterization
The synthesis of this compound typically involves the reaction of benzo[d][1,3]dioxole derivatives with oxadiazole intermediates. The structure can be confirmed using various spectroscopic techniques such as NMR and mass spectrometry.
Chemical Structure
The chemical formula for this compound is , and its molecular weight is approximately 358.36 g/mol. The structure includes a benzo[d][1,3]dioxole moiety linked to an oxadiazole ring and an isopropoxybenzamide group.
Anticancer Activity
Recent studies have demonstrated that compounds containing the benzo[d][1,3]dioxole moiety exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown promising results in various cancer cell lines.
Case Studies
- Anticancer Mechanisms : Research indicates that these compounds may inhibit cancer cell proliferation by inducing apoptosis through pathways involving caspases and modulating the expression of Bcl-2 family proteins. For example, a study found that certain benzodioxole derivatives inhibited cell cycle progression in HepG2 liver cancer cells, suggesting they may serve as effective anticancer agents .
- In Vitro Studies : In vitro assays have shown that related compounds exhibit IC50 values ranging from 2.38 µM to 9.12 µM across different cancer cell lines (HepG2, HCT116, MCF7) while demonstrating low cytotoxicity against normal cells (IC50 > 150 µM) . This selectivity is crucial for therapeutic applications.
Antioxidant Activity
The antioxidant potential of this compound has also been investigated. Compounds with similar structural features have shown significant free radical scavenging activity.
Antioxidant activity is often assessed using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) where the ability to reduce DPPH radicals correlates with potential protective effects against oxidative stress-related diseases .
Summary Table of Biological Activities
| Activity | Cell Line | IC50 (µM) | Remarks |
|---|---|---|---|
| Anticancer Activity | HepG2 | 2.38 | Significant inhibition observed |
| Anticancer Activity | HCT116 | 1.54 | Comparable to standard drug doxorubicin |
| Anticancer Activity | MCF7 | 4.52 | Non-cytotoxic towards normal cells |
| Antioxidant Activity | DPPH Assay | Varies | Effective scavenging of free radicals |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
